Myristoyl-Gly-OH

Catalog No.
S1767579
CAS No.
14246-55-0
M.F
C16H31NO3
M. Wt
285.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristoyl-Gly-OH

CAS Number

14246-55-0

Product Name

Myristoyl-Gly-OH

IUPAC Name

2-(tetradecanoylamino)acetic acid

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

DYUGTPXLDJQBRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

N-myristoyl-Gly, N-myristoylglycine, N-myristoylglycine, potassium salt, N-myristoylglycine, sodium salt

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O

Metabolite Identification and Analysis

NMG is a naturally occurring metabolite found in various organisms, including humans. It has been identified in human blood serum and urine, making it a valuable biomarker for studying various metabolic processes. Studies have explored its presence in various contexts, such as:

  • Cancer research: NMG levels have been found to be altered in certain types of cancer, suggesting its potential as a diagnostic marker .
  • Metabolic disorders: NMG levels may be affected by various metabolic disorders, offering insights into disease progression and potential therapeutic targets .

Protein-Protein Interaction Studies

NMG can be used as a tool to study protein-protein interactions due to its ability to modify protein behavior. It can be attached to specific proteins through a process called myristoylation, which can:

  • Alter protein localization: N-myristoylation can target proteins to specific cellular compartments, allowing researchers to study their function in different locations within the cell .
  • Modulate protein activity: N-myristoylation can influence the activity of certain proteins, providing insights into their regulatory mechanisms .

Drug Discovery and Development

NMG, due to its unique properties, is being explored for its potential applications in drug discovery and development. These include:

  • Drug delivery systems: NMG can be incorporated into drug delivery systems to improve their targeting and efficacy .
  • Development of novel therapeutics: NMG itself may have therapeutic potential in specific diseases, and research is ongoing to explore its therapeutic applications .

Myristoyl Glycine, scientifically known as N-Myristoylglycine, is a lipidated amino acid characterized by the attachment of a myristoyl group, derived from myristic acid (a 14-carbon saturated fatty acid), to the amino acid glycine. This compound is classified as an endogenous metabolite, meaning it is produced naturally within the body. Myristoyl Glycine plays a crucial role in various biochemical processes, particularly in protein interactions and signaling pathways due to its hydrophobic properties and ability to anchor proteins to cellular membranes .

  • Intermediate Metabolite: N-Myristoylglycine might be a transient product in the breakdown of fatty acids into smaller molecules [].
  • Signaling Molecule: It could play a role in cellular signaling pathways related to fatty acid metabolism, although more research is needed [].
  • Low Toxicity: Acylglycines in general are thought to have low toxicity.
  • Non-flammable: Due to the absence of flammable groups in its structure.

  • Oxidation: The fatty acid chain can be oxidized to introduce functional groups.
  • Reduction: The amide bond can be reduced, leading to the formation of amines.
  • Substitution: The glycine moiety can participate in substitution reactions where its amino group is replaced by other functional groups.

These reactions highlight the compound's versatility in chemical transformations, making it significant in synthetic organic chemistry.

The biological activity of Myristoyl Glycine is primarily linked to its role in protein N-myristoylation. This modification enhances protein interactions and localization within eukaryotic cells. It plays a pivotal role in various cellular processes, including:

  • Signal Transduction: Myristoylation influences immune cell signaling pathways, affecting how cells respond to external stimuli.
  • Protein Functionality: The addition of the myristoyl group can alter protein conformation and stability, thereby modulating their function and interactions with other biomolecules .

The synthesis of Myristoyl Glycine typically involves a condensation reaction between myristic acid and glycine. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions. The general reaction scheme is as follows:

  • Activation of Myristic Acid: Myristic acid is activated by DCC.
  • Condensation: The activated myristic acid reacts with the amino group of glycine, forming an amide bond.
  • Purification: The product is purified through standard organic synthesis techniques .

Myristoyl Glycine has several applications in both research and potential therapeutic contexts:

  • Biochemical Research: It serves as a model compound for studying protein modifications and interactions.
  • Pharmaceutical Development: Due to its role in signaling pathways, it may have implications in drug design targeting specific proteins involved in diseases .
  • Metabolic Studies: As an endogenous metabolite, it can be used to study metabolic pathways and their alterations in various conditions .

Studies on Myristoyl Glycine have focused on its interactions with proteins and membranes. The myristoyl group facilitates anchoring proteins to cellular membranes, which is critical for their functionality. For example, proteins that undergo myristoylation often exhibit altered binding affinities and localization patterns within cells. This property makes Myristoyl Glycine an important subject in understanding membrane dynamics and protein behavior under physiological conditions .

Several compounds are structurally similar to Myristoyl Glycine, each differing primarily by the length of their fatty acid chains:

Compound NameFatty Acid Chain LengthUnique Features
Palmitoyl Glycine16 carbonsMore hydrophobic; involved in different signaling pathways.
Stearoyl Glycine18 carbonsLonger chain; affects membrane fluidity differently.
Lauryl Glycine12 carbonsShorter chain; may have distinct biological activities compared to Myristoyl Glycine.

Uniqueness

Myristoyl Glycine stands out due to its specific 14-carbon chain length, which imparts unique biophysical properties that optimize certain protein interactions and membrane associations. This specificity allows it to play distinct roles in biological processes compared to other lipidated glycines .

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.23039385 g/mol

Monoisotopic Mass

285.23039385 g/mol

Heavy Atom Count

20

UNII

84UK82T430

Other CAS

14246-55-0

Wikipedia

N-myristoylglycine

Dates

Modify: 2023-08-15

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